

A Comparative Guide to Laboratory Surface Disinfection: Wofasteril vs. Virkon

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Wofasteril*

Cat. No.: *B1220858*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Effective laboratory surface disinfection is a cornerstone of safe and reproducible research. It prevents cross-contamination, protects personnel from hazardous materials, and ensures the integrity of experimental data. This guide provides a detailed comparison of two widely used broad-spectrum disinfectants, **Wofasteril** and Virkon, to assist laboratory managers and researchers in making informed decisions for their specific needs.

At a Glance: Wofasteril vs. Virkon

Feature	Wofasteril	Virkon
Active Ingredient	Peracetic Acid (PAA)	Potassium Peroxymonosulfate (KMPS)
Mechanism of Action	Oxidation of cellular components, disruption of cell membranes.	Oxidation of key proteins and enzymes, leading to widespread, irreversible damage. ^[1]
Spectrum of Activity	Bactericidal, mycobactericidal, fungicidal, virucidal, and sporicidal. ^[2]	Bactericidal, virucidal, and fungicidal. Sporicidal activity is debated and may require higher concentrations or longer contact times. ^{[3][4]}
Typical Concentration	Varies by application, often around 0.5% - 2%.	Typically a 1% solution.
Contact Time	Generally 15-60 minutes, depending on the application and target organism.	Often 10 minutes for general disinfection.
Material Compatibility	Can be corrosive to some metals like copper, brass, bronze, and galvanized iron.	Can be corrosive to soft metals.
Environmental Profile	Decomposes into acetic acid, water, and oxygen.	The active ingredient degrades to form potassium salts and oxygen.

Quantitative Efficacy Data

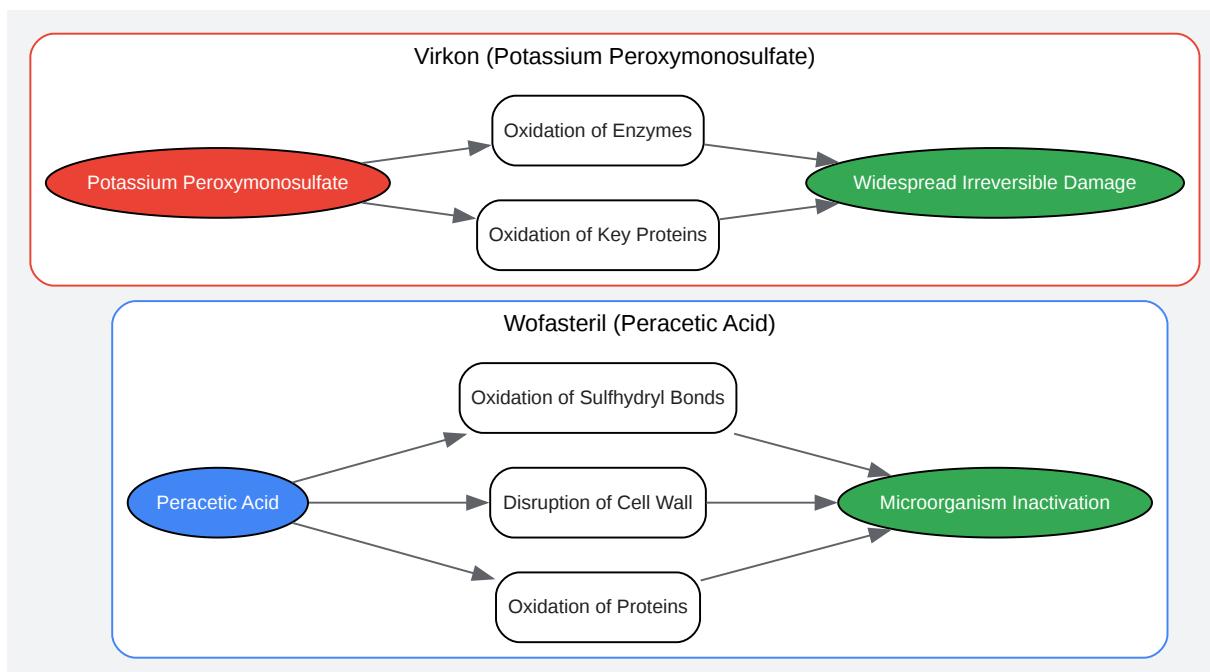
The following tables summarize the performance of **Wofasteril** (and its active ingredient, peracetic acid) and Virkon against a range of common laboratory contaminants. Data is presented as log reduction, which represents the order of magnitude reduction in viable microorganisms. For example, a 4-log reduction equates to a 99.99% kill rate.

Table 1: Efficacy of **Wofasteril** (Peracetic Acid-based Disinfectants)

Microorganism	Concentration	Contact Time	Surface/Condition	Log Reduction	Citation
Bacillus subtilis spores	1.75% (Wofasteril SC super)	5 minutes	PPE material	$\geq 5 \log_{10}$	[5]
Bacillus anthracis Sterne spores	1.75% (Wofasteril SC super)	5 minutes	PPE material	Full inactivation	[6]
Clostridium difficile (ribotype 027)	Not specified	30 minutes	Clean conditions	$>3 \log_{10}$	[7]
Aspergillus niger	AAHPA formulation	5 minutes	Petri plate	Significantly higher than other disinfectants	[8]
Escherichia coli	AAHPA formulation	5 minutes	Smooth surface	Highest bacterial decline	[8]
Staphylococcus aureus	AAHPA formulation	5 minutes	Smooth surface	Highest bacterial decline	[8]
Poliovirus (PV-1)	PAA	10 minutes	Low-temperature	$\sim 4.52 \log_{10}$	[9]

Table 2: Efficacy of Virkon (Potassium Peroxymonosulfate-based Disinfectants)

Microorganism	Concentration	Contact Time	Surface/Condition	Log Reduction	Citation
Staphylococcus aureus	4%	Not specified	Polyester transparency	$>6 \log_{10}$	[10]
Salmonella enterica	4%	Not specified	Polyester transparency	$>6 \log_{10}$	[10]
Staphylococcus aureus	1%	Not specified	Dental stone casts	Killed	[3]
Pseudomonas aeruginosa	1%	Not specified	Dental stone casts	Killed	[3]
Candida albicans	1%	Not specified	Dental stone casts	Killed	[3]
Bacillus subtilis	3%	Not specified	Dental stone casts	Killed	[3]
Adenovirus 5	1g/m ³ (aerial)	60 minutes	Air	$>4 \log_{10}$	[11]
Murine norovirus (MNV)	1g/m ³ (aerial)	60 minutes	Air	$>4 \log_{10}$	[11]
Acinetobacter baumannii	1g/m ³ (aerial)	60 minutes	Air	$>5 \log_{10}$	[11]
Staphylococcus aureus	1g/m ³ (aerial)	60 minutes	Air	$>5 \log_{10}$	[11]
Newcastle Disease Virus	1x solution	5 seconds	Aqueous phase (no organic matter)	$\geq 3 \log_{10}$	[12]
Avian Influenza Virus	1x solution	5 seconds	Aqueous phase (no	$\geq 3 \log_{10}$	[12]


organic
matter)

Mechanisms of Action

Wofasteril and Virkon employ different oxidative chemistries to achieve their broad-spectrum antimicrobial activity.

Wofasteril (Peracetic Acid): Peracetic acid is a powerful oxidizing agent that functions by denaturing proteins, disrupting the cell wall permeability of microorganisms, and oxidizing sulfhydryl and sulfur bonds in proteins and enzymes. This multifaceted attack ensures a rapid and effective kill.

Virkon (Potassium Peroxymonosulfate): The active ingredient in Virkon, potassium peroxyomonosulfate, works through a synergistic combination of an oxidizing agent, a surfactant, and organic acids. It oxidizes key structures and compounds, such as proteins, leading to widespread, irreversible damage and subsequent deactivation and destruction of the microorganism.^[1] There is no evidence to suggest that bacteria develop resistance to this mode of action.^[1]

[Click to download full resolution via product page](#)

Figure 1: Simplified Mechanism of Action for **Wofasteril** and Virkon.

Experimental Protocols

The efficacy data presented in this guide are based on standardized testing methodologies. The two most relevant for surface disinfection are the EN 13697 and ASTM E2197 standards.

EN 13697: Quantitative Non-porous Surface Test

This European standard is designed to evaluate the bactericidal and/or fungicidal activity of chemical disinfectants on non-porous surfaces.[13][14]

Methodology:

- Test Surface: Stainless steel discs are used as the carrier surface.[15]
- Inoculation: A suspension of the test microorganism is inoculated onto the surface and allowed to dry, creating a microbial film.[16]
- Disinfectant Application: The disinfectant is applied to the dried film for a specified contact time and at a defined temperature.[16]
- Neutralization: After the contact time, the action of the disinfectant is stopped using a validated neutralizer.[16]
- Quantification: The number of surviving microorganisms is determined, and the log reduction is calculated by comparing the count to an untreated control surface.[16]
- Passing Criteria: For bactericidal activity, $a \geq 4$ -log reduction is typically required, and for fungicidal or yeasticidal activity, $a \geq 3$ -log reduction is necessary.[15]

ASTM E2197: Standard Quantitative Disk Carrier Test Method

This standard is used to determine the bactericidal, virucidal, fungicidal, mycobactericidal, and sporicidal activities of liquid chemical germicides on a hard, non-porous surface.[17]

Methodology:

- Test Surface: 1 cm diameter brushed stainless steel disks are used as carriers.[17]
- Inoculation: A standardized volume of the test microorganism is applied to the center of the disk and dried under a vacuum.[17]
- Disinfectant Application: A specified volume of the disinfectant is added directly to the dried inoculum and left for the designated contact time.[17]
- Elution and Neutralization: A neutralizer/elution medium is added and vortexed to recover any viable microorganisms.[17]
- Quantification: The eluent is serially diluted and plated to enumerate the surviving microorganisms. The log reduction is then calculated.

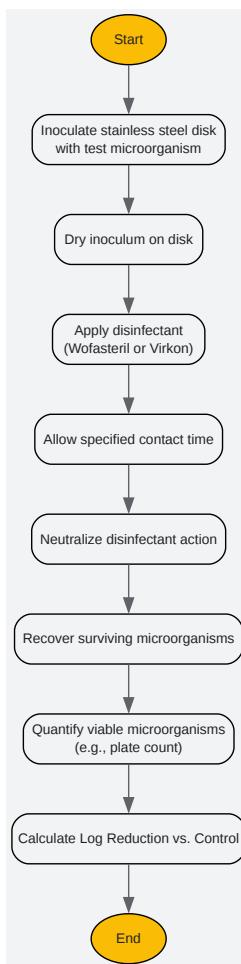

[Click to download full resolution via product page](#)

Figure 2: General Experimental Workflow for Surface Disinfection Efficacy Testing.

Conclusion

Both **Wofasteril** and Virkon are effective broad-spectrum disinfectants suitable for laboratory surface disinfection. The choice between them will depend on the specific requirements of the laboratory, including the target microorganisms, required contact times, material compatibility, and cost.

- **Wofasteril** (peracetic acid-based) demonstrates excellent sporicidal activity, making it a strong candidate for environments where contamination with bacterial spores is a concern. However, its potential corrosiveness to certain metals should be considered.
- Virkon (potassium peroxyomonosulfate-based) offers a broad spectrum of activity with a generally shorter contact time for many common laboratory contaminants. While its sporicidal efficacy at standard concentrations is less certain, it is a reliable choice for routine disinfection of bacteria and viruses.

It is crucial for laboratories to validate any chosen disinfectant under their specific environmental conditions and against relevant in-house isolates to ensure optimal performance. Adherence to manufacturer's instructions for dilution, application, and contact time is essential for achieving the desired level of disinfection.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. testinglab.com [testinglab.com]
- 2. Wofasteril® - KESLA HYGIENE AG [kesla.de]
- 3. Efficacy of Disinfection of Dental Stone Casts: Virkon versus Sodium Hypochlorite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of in-vitro efficacy of 1% Virkon against bacteria, fungi, viruses and spores by means of AFNOR guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]
- 6. Evaluation of Sporcidal Disinfectants for the Disinfection of Personal Protective Equipment During Biological Hazards - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparative Evaluation of a Disinfectant Formulation Comprising Hydrogen Peroxide, Peracetic Acid, and Acetic Acid Against *Aspergillus niger*, *Escherichia coli*, and *Staphylococcus aureus* on Various Surfaces in Comparison to Other Disinfectants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effective of different industrial disinfection in subzero cold-chain environment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biosicurezzaweb.net [biosicurezzaweb.net]
- 11. Rely+On Virkon from LANXESS found to be effective in airborne room disinfection [lanxess.com]
- 12. Effectiveness of potassium peroxyomonosulfate against enveloped viruses using an aqueous phase and its application on various contaminated carrier surfaces and artificially avian influenza virus-contaminated clothes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. EN 13697: Chemical disinfectants and antiseptics – Quantitative non-porous surface test for bactericidal or fungicidal activity of chemical disinfectants - Situ Biosciences [situbiosciences.com]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. kriport.com [kriport.com]
- 17. microchemlab.com [microchemlab.com]
- To cite this document: BenchChem. [A Comparative Guide to Laboratory Surface Disinfection: Wofasteril vs. Virkon]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1220858#comparative-efficacy-of-wofasteril-and-virkon-for-lab-surface-disinfection>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com